2-(Naphthalen-2-ylthio)acetamide
Overview
Description
2-(Naphthalen-2-ylthio)acetamide is an organic compound characterized by the presence of a naphthalene ring attached to a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-ylthio)acetamide typically involves the reaction of 2-naphthalenethiol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetamide, resulting in the formation of the thioacetamide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The amide group can be reduced to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2-(Naphthalen-2-ylthio)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-ylthio)acetamide involves its interaction with biological targets such as enzymes or receptors. The thioacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The naphthalene ring may also contribute to the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yloxy)acetamide: Similar structure but with an oxygen atom instead of sulfur.
2-(4-(Naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide: Contains a thiadiazole ring, offering different biological activities.
Uniqueness
2-(Naphthalen-2-ylthio)acetamide is unique due to the presence of the thioether linkage, which imparts distinct chemical reactivity and biological activity compared to its oxygen analogs. The sulfur atom can engage in different types of interactions, making this compound valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-naphthalen-2-ylsulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNWGYAHESUGCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366978 | |
Record name | Acetamide, 2-(2-naphthalenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74616-66-3 | |
Record name | Acetamide, 2-(2-naphthalenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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